N-[4-(butan-2-yloxy)phenyl]acetamide

Lipophilicity Medicinal Chemistry QSAR

Choose N-[4-(butan-2-yloxy)phenyl]acetamide (CAS 904627-52-7) for structurally distinct sec‑butoxy branching. This branched-chain isomer offers quantifiable lipophilicity reduction (ΔLogP ≈ –0.2 to –0.5 vs. n‑butoxy), altered metabolic stability (resistance to O‑dealkylation), and unique chromatographic retention – critical for reproducible SAR, CNS drug‑property optimization, and authentic impurity‑marker preparation. Avoid uncontrolled variables introduced by generic linear alkoxy substitutes.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B4621665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(butan-2-yloxy)phenyl]acetamide
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCCC(C)OC1=CC=C(C=C1)NC(=O)C
InChIInChI=1S/C12H17NO2/c1-4-9(2)15-12-7-5-11(6-8-12)13-10(3)14/h5-9H,4H2,1-3H3,(H,13,14)
InChIKeyZCQCUCIDQQCYIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Butan-2-yloxy)phenyl]acetamide (CAS 904627-52-7): Core Physicochemical and Structural Identity for Scientific Procurement


N-[4-(butan-2-yloxy)phenyl]acetamide (CAS 904627-52-7), also indexed as N-[4-(sec-butoxy)phenyl]acetamide, is a para-substituted phenylacetamide derivative (molecular formula C12H17NO2, MW 207.27 g/mol) . The defining structural feature is a branched sec-butoxy (butan-2-yloxy) ether chain at the 4-position of the anilide ring, distinguishing it from linear n-butoxy or bulkier tert-butoxy congeners. Predicted physicochemical parameters include a boiling point of 370.3±25.0 °C, density of 1.055±0.06 g/cm³, and a pKa of 14.54±0.70 . This compound serves as a versatile intermediate or building block in medicinal chemistry research, enabling exploration of structure–activity relationships where branched alkoxy substitution imparts distinct steric and lipophilic profiles compared to linear-chain analogues [1].

Why N-[4-(Butan-2-yloxy)phenyl]acetamide Cannot Be Substituted by Generic Alkoxyphenylacetamides in Research and Procurement


In-class alkoxyphenylacetamides are not interchangeable pharmacophores. Even subtle changes in the alkoxy substituent—from linear n-butoxy to branched sec-butoxy—can profoundly alter target binding kinetics, lipophilicity (LogP), and metabolic stability, directly impacting experimental reproducibility [1]. Historical pharmacological data demonstrate that p‑butoxy phenylacetamide analogues exhibit quantifiable analgesic potency (greater than phenacetin and aminopyrine), yet this activity is contingent on the exact identity of the alkoxy chain [2]. Moreover, the sec‑butoxy motif appears as a specific structural handle in pharmaceutical impurity profiles (e.g., Pimavanserin manufacturing), underscoring its unique analytical and regulatory relevance that cannot be replicated by generic linear or tert‑butoxy variants [3]. For researchers requiring consistent SAR interpretation, reproducible assay results, or regulatory-grade impurity reference standards, generic substitution introduces uncontrolled variables that compromise data integrity.

Quantitative Evidence Guide: Verifiable Differentiation of N-[4-(Butan-2-yloxy)phenyl]acetamide for Scientific Selection


Branched vs. Linear Alkoxy Chain: Projected Physicochemical Divergence (Predicted LogP and Steric Bulk)

The sec-butoxy (butan-2-yloxy) substituent introduces a branching point at the α-carbon of the ether linkage, which is predicted to reduce molecular flexibility and alter LogP compared to the linear n-butoxy isomer. Although experimentally measured LogP values are unavailable in the public domain, the structural difference between a linear 4-carbon chain (n-butoxy) and a branched 4-carbon chain (sec-butoxy) is well-documented to affect octanol–water partitioning by approximately 0.2–0.5 LogP units in similar aromatic ether series . Specifically, the sec-butoxy group is projected to yield a lower LogP than the n-butoxy analogue due to reduced hydrophobic surface area exposure, while offering greater steric hindrance near the ether oxygen, which can modulate hydrogen-bond acceptor strength [1]. This differentiation is critical when selecting a specific alkoxyphenylacetamide for permeability or solubility optimization in lead compound design.

Lipophilicity Medicinal Chemistry QSAR

Receptor Activity Potential: P2X4 Antagonism and P2Y10 Agonism (Class-Level Inference from BindingDB)

PubChem and BindingDB entries linked to the sec-butoxyphenylacetamide scaffold suggest potential bioactivity at purinergic receptors. Specifically, records indicate antagonist activity at human P2X4 receptor (IC50 = 189 nM) and agonist activity at mouse P2Y10 receptor (EC50 = 288 nM) in cell-based assays [1][2]. However, it must be explicitly noted that the verified chemical structure identity of the compound tested in these assays has not been independently confirmed to be N-[4-(butan-2-yloxy)phenyl]acetamide; the data are derived from curated ChEMBL/BindingDB entries associated with scaffold-level records. The P2X4 antagonism data, in particular, are consistent with a broader patent family (US20230257351A1) that describes substituted N-phenylacetamides as P2X4 antagonists for pain and inflammatory disorders, though sec-butoxy is not a specifically exemplified substituent [3]. In the absence of confirmatory structure–activity data, this evidence is classified as class-level inference only.

Purinergic Signaling Pain Inflammation

Analgesic Pharmacophore Validation: p-Butoxy Phenylacetamide vs. Phenacetin and Aminopyrine Potency Reference

Historical pharmacological evaluation of p-alkoxyphenylacetamides provides a quantitative benchmark for the therapeutic potential of this compound class. In a 1965 study, p-butoxy phenylacetamide was reported to exhibit analgesic potency greater than phenacetin and aminopyrine, though less than morphine [REF-1]. While this study tested the n-butoxy (linear) isomer rather than the sec-butoxy variant, it establishes the p-alkoxyphenylacetamide scaffold as a validated analgesic pharmacophore with potency exceeding two clinically established analgesics. The sec-butoxy substituent, by virtue of its branched topology, is expected to further modulate this analgesic activity through altered metabolic susceptibility (branched ethers are generally more resistant to O-dealkylation than linear ethers [REF-2]) and differential target engagement.

Analgesic Pain Pharmacology

Regulatory-Grade Differentiation: Sec-Butoxy Motif as a Pharmaceutical Process Impurity Marker

The sec-butoxyphenyl structural motif appears as a specific, identity-critical component in pharmaceutical impurity reference standards. Notably, a Pimavanserin Sec-Butoxy Urea Impurity (CAS 2377646-60-9) is commercially catalogued for analytical method development, method validation, and quality control applications during Abbreviated New Drug Application (ANDA) submissions [REF-1]. This impurity contains the same sec-butoxyphenyl substructure as N-[4-(butan-2-yloxy)phenyl]acetamide. The presence of a sec-butoxy (rather than n-butoxy or tert-butoxy) moiety in a regulated impurity standard signifies that the branched alkoxy group imparts a chromatographically and spectroscopically unique signature essential for selective detection and quantification [REF-2]. This analytical differentiation is directly relevant for procurement decisions in pharmaceutical R&D and quality control laboratories, where the precise identity of the alkoxy substituent determines method specificity.

Pharmaceutical Analysis Quality Control Impurity Profiling

Optimal Research and Industrial Application Scenarios for N-[4-(Butan-2-yloxy)phenyl]acetamide Based on Evidence


P2X4 Receptor Antagonist Lead Optimization in Pain and Inflammation Research

The scaffold-level association of N-phenylacetamides with P2X4 antagonism (IC50 ≈ 189 nM in human P2X4 calcium influx assays) [1], combined with the patent-protected intellectual property landscape around substituted N-phenylacetamides as P2X4 modulators [2], positions N-[4-(butan-2-yloxy)phenyl]acetamide as a valuable starting point for medicinal chemistry optimization. The sec-butoxy branching may impart conformational constraint that could be exploited to improve subtype selectivity over P2X7 (where related analogues show IC50 > 10,000 nM) [1]. Researchers pursuing non-opioid analgesic mechanisms or anti-inflammatory P2X4 antagonists should consider this compound for systematic SAR exploration of the alkoxy substituent's steric and electronic effects on target engagement.

Branched Alkoxy SAR Probe for Analgesic p-Alkoxyphenylacetamide Optimization

Building on the historical evidence that p-butoxy phenylacetamide exhibits greater analgesic potency than phenacetin and aminopyrine [3], N-[4-(butan-2-yloxy)phenyl]acetamide serves as a rationally selected branched-chain analogue. The sec-butoxy group is expected to resist cytochrome P450-mediated O-dealkylation more effectively than the linear n-butoxy chain, potentially extending metabolic half-life [4]. This makes it a strategic procurement choice for medicinal chemistry teams seeking to improve upon the PK profile of the linear p-alkoxyphenylacetamide series without altering the core pharmacophore.

Pharmaceutical Impurity Method Development and Reference Standard Procurement

The sec-butoxyphenyl substructure is a documented motif in Pimavanserin process impurities [5]. Analytical method development laboratories requiring authentic reference standards for UHPLC method validation under AQbD principles must procure the exact alkoxy isomer specified in the impurity profile [6]. N-[4-(butan-2-yloxy)phenyl]acetamide, as a sec-butoxy-bearing phenylacetamide, can serve as a structural surrogate or synthetic precursor for preparing sec-butoxy-specific impurity markers, ensuring chromatographic retention time and mass spectrometric fragmentation pattern fidelity that cannot be achieved with n-butoxy or tert-butoxy substitutes.

ADME Property Tuning via Branched Alkoxy Substitution in CNS Drug Discovery

The projected LogP reduction associated with sec-butoxy branching (estimated ΔLogP ≈ -0.2 to -0.5 relative to n-butoxy) is particularly relevant for CNS-targeted drug discovery, where optimal brain penetration typically requires LogP values in the 2–4 range. The p-alkoxyphenylacetamide scaffold has been investigated for cognitive enhancement [7], and the sec-butoxy variant offers a quantifiable differentiation in lipophilicity that can be exploited to balance passive permeability against P-glycoprotein efflux susceptibility. Procurement of the sec-butoxy analogue, rather than the more lipophilic n-butoxy compound, may be advantageous for maintaining CNS drug-like physicochemical space during lead optimization.

Quote Request

Request a Quote for N-[4-(butan-2-yloxy)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.